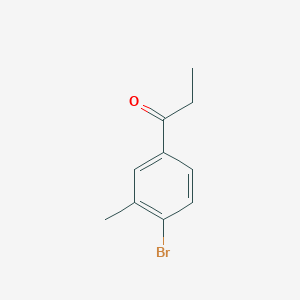

1-(4-Bromo-3-methylphenyl)propan-1-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-bromo-3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIQKPLAEAAAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625062 | |

| Record name | 1-(4-Bromo-3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210228-01-6 | |

| Record name | 1-(4-Bromo-3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-(4-Bromo-3-methylphenyl)propan-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical sector, a granular understanding of the physical properties of chemical intermediates is not merely academic—it is a cornerstone of process development, scalability, and regulatory compliance. 1-(4-Bromo-3-methylphenyl)propan-1-one is one such intermediate, a bespoke ketone whose utility in constructing more complex molecular architectures is of significant interest. This guide provides an in-depth examination of its core physical characteristics, moving beyond a simple recitation of data to explain the causality behind its measurement and the implications for its practical application.

Molecular Identity and Structural Framework

The precise three-dimensional arrangement of atoms and functional groups in this compound dictates its interactions and, by extension, its physical behavior.

Chemical Structure:

Caption: 2D structure of this compound.

This structure, featuring a halogenated and alkylated aromatic ring coupled with a short acyl chain, suggests a compound with moderate polarity and a crystalline solid nature at ambient temperatures.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | |

| CAS Number | 103932-37-8 | [1] |

| Molecular Formula | C₁₀H₁₁BrO | [1] |

| Molecular Weight | 227.1 g/mol | [1] |

| Canonical SMILES | CCC(=O)C1=CC(=C(C=C1)Br)C | [1] |

| InChI Key | YJQJLXCCYQJEAR-UHFFFAOYSA-N |[1] |

Core Physical Properties: Data and Interpretation

A quantitative understanding of a compound's physical properties is essential for designing and optimizing chemical processes, from reaction setup to purification and formulation.

Table 2: Summary of Physical and Chemical Properties

| Property | Value | Notes & Implications |

|---|---|---|

| Melting Point | 43-46 °C | Indicates the compound is a solid at room temperature, which simplifies handling and storage but requires heating for liquid-phase reactions. |

| Boiling Point (Predicted) | 290.9 ± 25.0 °C | The high boiling point suggests that purification by distillation would require vacuum conditions to prevent thermal decomposition. |

| Density (Predicted) | 1.378 ± 0.06 g/cm³ | Denser than water, which is relevant for solvent extraction and phase separation procedures. |

| pKa (Predicted) | -3.89 ± 0.20 | This value relates to the basicity of the carbonyl oxygen. The highly negative pKa indicates it is a very weak base. |

Methodologies for Property Determination: A Self-Validating Approach

The trustworthiness of physical property data is directly tied to the validity of the methods used to obtain it. Here, we outline standard, robust protocols for the determination of key properties.

Thermal Analysis: Melting Point by Differential Scanning Calorimetry (DSC)

Expertise & Causality: The melting point is a critical indicator of purity. While traditional capillary methods are useful, DSC provides a more definitive and quantitative thermal profile. It measures the heat flow required to raise a sample's temperature, revealing a sharp endothermic peak at the phase transition. The sharpness of this peak is itself an indicator of purity; impurities typically lead to a broadened and depressed melting range.

Protocol: DSC Analysis

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard. This ensures the instrument's measurements are traceable to a known reference.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A sealed pan prevents any mass loss due to sublimation.

-

Method Execution:

-

Equilibrate the sample at 20°C.

-

Ramp the temperature from 20°C to 80°C at a controlled rate of 10°C/min under a nitrogen purge. The inert atmosphere prevents oxidative degradation.

-

-

Data Analysis: The melting point is determined from the onset temperature of the endothermic melt peak on the resulting thermogram. The peak temperature and the area under the curve (enthalpy of fusion) are also recorded.

Caption: Standard workflow for melting point determination via DSC.

Solubility Assessment: The Shake-Flask Method

Expertise & Causality: Solubility dictates the choice of reaction solvents, purification methods (crystallization), and, in a pharmaceutical context, potential bioavailability. The shake-flask method is a foundational technique that determines the saturation concentration of a solute in a solvent at a specific temperature. It is designed to achieve thermodynamic equilibrium, providing a true measure of solubility.

Protocol: Equilibrium Solubility Determination

-

System Setup: Add an excess of solid this compound to a series of vials, each containing a known volume of a test solvent (e.g., water, ethanol, toluene, ethyl acetate). The excess solid ensures that saturation is reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C) for 24-48 hours. This extended period is crucial to ensure the system reaches equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle. Alternatively, centrifuge the samples to ensure a clear supernatant.

-

Quantification: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable mobile phase and analyze its concentration using a validated HPLC-UV method against a calibration curve.

-

Calculation: Use the measured concentration and dilution factor to calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for the shake-flask equilibrium solubility protocol.

Safety, Handling, and Storage

Trustworthiness: Safe handling is a prerequisite for any laboratory work. Based on the GHS classifications for structurally related bromo-ketones, a cautious approach is warranted.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapor. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The physical properties of this compound define it as a low-melting solid with moderate polarity and a high boiling point. This profile makes it suitable for a wide range of synthetic applications, provided that reaction and purification conditions are chosen with these characteristics in mind. The robust, self-validating methodologies detailed in this guide provide a framework for generating the high-quality data necessary for seamless process scale-up and successful drug development campaigns.

References

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 569833, this compound; [cited 2026 Jan 17]. Available from: [Link]

Sources

Technical Guide: A Validated Synthesis of 1-(4-Bromo-3-methylphenyl)propan-1-one from 4-bromo-3-methyltoluene

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1-(4-bromo-3-methylphenyl)propan-1-one, a valuable ketone intermediate in pharmaceutical and fine chemical development. The selected synthetic route is the Friedel-Crafts acylation of 4-bromo-3-methyltoluene with propionyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This document elucidates the mechanistic underpinnings of the reaction, strategic considerations for ensuring high regioselectivity and yield, a detailed, step-by-step experimental protocol, and methods for purification and characterization. The causality behind critical experimental choices is explained to provide researchers with a robust and reproducible methodology.

Introduction

Aryl ketones are a cornerstone of organic synthesis, serving as pivotal precursors for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The target molecule, this compound, incorporates a synthetically versatile brominated phenyl ring, making it a highly useful intermediate for subsequent cross-coupling reactions or other functional group transformations.

The synthesis commences with the readily available starting material, 4-bromo-3-methyltoluene. The most direct and industrially scalable method for introducing an acyl group onto an aromatic ring is the Friedel-Crafts acylation.[3] This classic electrophilic aromatic substitution reaction, developed by Charles Friedel and James Crafts in 1877, offers a reliable pathway to form the requisite carbon-carbon bond with high efficiency.[4] This guide focuses on this method due to its well-established mechanism, predictable outcomes, and procedural robustness.

The Synthetic Pathway: Mechanistic Insights & Strategic Considerations

The conversion of 4-bromo-3-methyltoluene to the target ketone is achieved via a Friedel-Crafts acylation reaction.[5] This process can be broken down into three key mechanistic stages: generation of the electrophile, electrophilic attack on the aromatic ring, and regeneration of aromaticity.

2.1 Generation of the Electrophile: The Acylium Ion

The reaction is initiated by the interaction between the acylating agent, propionyl chloride, and a strong Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃).[6] The aluminum chloride coordinates to the chlorine atom of the propionyl chloride, polarizing the carbon-chlorine bond. This complex then cleaves to form a highly electrophilic, resonance-stabilized acylium ion (CH₃CH₂CO⁺).[6][7] This acylium ion is the key reactive species that will attack the aromatic ring.[3]

2.2 Electrophilic Aromatic Substitution & Regioselectivity

The core of the synthesis is the attack of the electron-rich π system of the 4-bromo-3-methyltoluene ring on the acylium ion electrophile.[7] The regiochemical outcome of this substitution is dictated by the directing effects of the substituents already present on the aromatic ring: the methyl group (-CH₃) and the bromine atom (-Br).

-

Methyl Group (-CH₃): An activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects.

-

Bromine Atom (-Br): A deactivating, ortho, para-directing group. It is deactivating due to its electron-withdrawing inductive effect but directs ortho and para due to the electron-donating resonance effect of its lone pairs.[8]

The incoming acyl group will preferentially add to the position that is most activated and sterically accessible. In 4-bromo-3-methyltoluene, the C5 position (ortho to the bromine and para to the methyl group) is the most favorable site for electrophilic attack. The strong para-directing effect of the methyl group, combined with activation at this position, overwhelmingly favors the formation of the desired this compound isomer.

2.3 Catalyst Stoichiometry and Product Complexation

A critical feature of Friedel-Crafts acylation is the requirement for a stoichiometric amount, or a slight excess, of the Lewis acid catalyst.[4] This is because the product, an aryl ketone, is a moderate Lewis base. The carbonyl oxygen of the newly formed ketone coordinates strongly with the aluminum chloride.[4][9] This forms a stable complex, effectively removing the AlCl₃ from the catalytic cycle. Therefore, at least one equivalent of the catalyst is consumed per equivalent of product formed. This complex is later hydrolyzed during the aqueous work-up to liberate the final ketone product.[10][11]

A significant advantage of this reaction is that the ketone product is less reactive than the starting material because the acyl group is electron-withdrawing.[6] This deactivation of the ring prevents further acylation reactions, thus avoiding the poly-substitution issues that can plague Friedel-Crafts alkylations.[12]

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

3.1 Materials and Reagents

| Reagent | Formula | Molecular Wt. | Quantity (molar eq.) | Purity |

| 4-Bromo-3-methyltoluene | C₈H₉Br | 185.06 g/mol | 1.0 eq. | >98% |

| Propionyl Chloride | C₃H₅ClO | 92.52 g/mol | 1.1 eq. | >99% |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 g/mol | 1.2 eq. | >99.9% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | Anhydrous, as solvent | ACS Grade |

| Hydrochloric Acid (conc.) | HCl | 36.46 g/mol | For work-up | 37% w/w |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 g/mol | For work-up | Aqueous soln. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 g/mol | For drying | ACS Grade |

| Deionized Water | H₂O | 18.02 g/mol | For work-up | - |

| Ice | H₂O | 18.02 g/mol | For work-up | - |

3.2 Equipment

-

Three-neck round-bottom flask (appropriate size for the scale)

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Pressure-equalizing addition funnel

-

Magnetic stirrer and stir bar

-

Ice/water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

3.3 Visualization of the Synthetic Pathway & Workflow

Caption: Overall reaction scheme for the Friedel-Crafts acylation.

Caption: Step-by-step experimental workflow for the synthesis.

3.4 Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a pressure-equalizing addition funnel. The entire apparatus must be flame-dried or oven-dried to exclude moisture, as aluminum chloride is highly water-sensitive.[13]

-

Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), charge the reaction flask with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM). Begin stirring to form a suspension.

-

Cooling: Cool the stirred suspension to 0°C using an ice/water bath. The initial reaction is exothermic and cooling is necessary to control the reaction rate.[10][13]

-

Acylating Agent Addition: Dissolve propionyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it to the addition funnel. Add the propionyl chloride solution dropwise to the cold AlCl₃ suspension over 15-20 minutes. An orange or reddish complex may form as the acylium ion is generated.

-

Substrate Addition: Dissolve 4-bromo-3-methyltoluene (1.0 eq.) in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5-10°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

3.5 Work-up and Purification

-

Quenching: Prepare a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This step hydrolyzes the aluminum chloride-ketone complex and quenches any remaining reactive species.[10][13]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with fresh portions of DCM to ensure complete recovery of the product.[13]

-

Washing: Combine all organic extracts. Wash the combined organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (saturated NaCl solution) to aid in the removal of water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent (DCM) using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by either recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford the pure this compound.

Characterization and Data

The final product, this compound, should be a solid at room temperature.[14] Its identity and purity must be confirmed through standard analytical techniques.

| Property | Expected Value/Data |

| Molecular Formula | C₁₀H₁₁BrO |

| Molecular Weight | 227.1 g/mol [14] |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Expect signals for the aromatic protons, the quartet and triplet of the propyl chain, and the methyl singlet. |

| ¹³C NMR | Expect a signal for the carbonyl carbon (~198-200 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons. |

| IR Spectroscopy | A strong absorption band characteristic of a carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |

Safety Considerations

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

-

Propionyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with moisture. Must be handled in a fume hood with appropriate PPE.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

-

Hydrochloric Acid (HCl): Highly corrosive. Handle with care and appropriate PPE. The quenching procedure is exothermic and should be performed slowly and with cooling.

Conclusion

This guide details a validated and reliable protocol for the synthesis of this compound via Friedel-Crafts acylation. By understanding the underlying reaction mechanism, particularly the factors governing regioselectivity and catalyst stoichiometry, researchers can confidently execute this procedure to obtain high yields of the desired product. The described methodology is robust, scalable, and provides a clear pathway to a versatile chemical intermediate essential for further synthetic applications in drug discovery and materials science.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

-

Saskia O'Neale. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Miles, W. H., Nutaitis, C. F., & Anderton, C. A. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education. [Link]

-

OC Lab Videos. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

-

University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

-

Royal Society of Chemistry. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. [Link]

-

Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]

-

MDPI. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. [Link]

-

ChemistryViews. Efficient Synthesis of Alkyl Aryl Ketones. [Link]

-

The Organic Chemistry Tutor. Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

-

Scribd. Friedel Crafts Acylation. [Link]

-

Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]

-

National Institutes of Health. (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. [Link]

-

Chemistry LibreTexts. 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Organic Syntheses. 3-bromo-4-aminotoluene. [Link]

Sources

- 1. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]

- 2. Efficient Synthesis of Alkyl Aryl Ketones - ChemistryViews [chemistryviews.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. savemyexams.com [savemyexams.com]

- 9. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. websites.umich.edu [websites.umich.edu]

- 14. usbio.net [usbio.net]

Introduction: The Strategic Importance of Brominated Propiophenones in Synthesis

An In-Depth Technical Guide to the Chemical Reactivity of Brominated Propiophenones

Brominated propiophenones represent a class of highly versatile chemical intermediates pivotal to modern organic synthesis and pharmaceutical development. These compounds are characterized by a propiophenone core—a phenyl group attached to a propanone moiety—with one or more bromine atoms substituted at various positions. The most prominent and synthetically useful member of this class is α-bromopropiophenone (2-bromo-1-phenyl-1-propanone), where the bromine atom is located on the carbon adjacent to the carbonyl group.[1] This specific arrangement confers a high degree of reactivity, making it a powerful building block for constructing complex molecular architectures.

The strategic value of α-bromopropiophenone lies in the dual electrophilic nature of the molecule and the excellent leaving group ability of the bromide ion. The α-carbon is highly susceptible to nucleophilic attack, while the carbonyl carbon retains its own electrophilicity. This dual reactivity allows for a diverse range of chemical transformations, including nucleophilic substitutions, eliminations, and reductions, which are fundamental to the synthesis of numerous biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive exploration of the synthesis, core reactivity, and practical applications of these essential chemical intermediates, with a focus on the underlying mechanisms and experimental considerations crucial for researchers and drug development professionals.

Part 1: Synthesis of Brominated Propiophenones

The primary method for synthesizing the key intermediate, α-bromopropiophenone, is through the direct electrophilic α-bromination of propiophenone. Other isomers, such as those with bromine on the aromatic ring, are typically synthesized via different routes like Friedel-Crafts acylation.

Acid-Catalyzed α-Bromination of Propiophenone

The most common and straightforward synthesis involves the reaction of propiophenone with molecular bromine, often under acidic conditions.[2] The acid catalyst is crucial as it facilitates the formation of an enol intermediate, which is the species that reacts with bromine. The reaction rate is dependent on the concentration of the ketone and the acid but is independent of the bromine concentration, indicating that the rate-determining step is the formation of the enol.[3]

The mechanism involves three key steps:

-

Protonation: The carbonyl oxygen is protonated by the acid catalyst, increasing the acidity of the α-protons.

-

Enolization (Rate-Determining Step): A base (such as the solvent or the conjugate base of the acid) removes a proton from the α-carbon to form the enol intermediate.

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of bromine, leading to the formation of the α-brominated product and regeneration of the acid catalyst.

Caption: Acid-catalyzed α-bromination of propiophenone.

Detailed Experimental Protocol: Synthesis of α-Bromopropiophenone

This protocol outlines a standard laboratory procedure for the α-bromination of propiophenone.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. α-Bromopropiophenone is a lachrymator and is irritating to the skin, eyes, and respiratory system.[2][4] Liquid bromine is highly toxic and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[4][5]

Materials:

-

Propiophenone (1.0 eq)

-

Molecular Bromine (Br₂) (1.02 eq)

-

Dichloromethane (CH₂Cl₂) or Glacial Acetic Acid as solvent

-

Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propiophenone (0.5 mol) in dichloromethane (500 mL).[6]

-

Bromine Addition: Prepare a solution of bromine (0.51 mol) in 100 mL of dichloromethane and add it to the dropping funnel. Add the bromine solution dropwise to the stirred propiophenone solution at room temperature (20°C).[6] The characteristic red-brown color of bromine should disappear as it is consumed. Maintain a slow addition rate to control the exothermic reaction and prevent the accumulation of unreacted bromine.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.[6] The reaction progress can be monitored by TLC to confirm the consumption of the starting material.

-

Work-up:

-

Carefully transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid and HBr), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting α-bromopropiophenone is often obtained in quantitative yield and can be used directly for further reactions.[6] If higher purity is required, recrystallization or column chromatography can be performed.

| Parameter | Expected Value | Notes |

| Yield | >95% (Quantitative) | Yields are typically high for this direct bromination.[6] |

| Appearance | Colorless to pale yellow liquid/oil | The product may crystallize upon standing or at low temperatures.[2] |

| Purity (by GC/NMR) | >96% | Sufficient for most subsequent synthetic steps.[1] |

Alternative Bromination Methods

While molecular bromine is effective, concerns over its toxicity and handling have led to the development of alternative methods.

-

N-Bromosuccinimide (NBS): A solid, crystalline source of electrophilic bromine that is easier and safer to handle than liquid bromine.

-

Copper(II) Bromide (CuBr₂): Can be used as a brominating agent, often in solvents like ethyl acetate, providing a heterogeneous system that can simplify work-up.[7]

-

Green Chemistry Approaches: Methods using H₂O₂-HBr systems in water have been developed to avoid organic solvents and improve the environmental profile of the reaction.[8]

Part 2: Core Chemical Reactivity

The reactivity of α-bromopropiophenone is dominated by the interplay between the electrophilic α-carbon and the adjacent carbonyl group.

Nucleophilic Substitution (SN2 Pathway)

The primary reaction pathway for α-bromopropiophenone is nucleophilic substitution. The electron-withdrawing effect of the carbonyl group significantly polarizes the Cα-Br bond, making the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds via a concerted SN2 mechanism , where the nucleophile attacks the α-carbon, and the bromide ion is displaced in a single step.

This reaction is fundamental to the synthesis of many pharmaceutical agents. For example, reaction with primary or secondary amines is a standard route to produce substituted cathinones and related compounds.[9]

General Reaction: Nu⁻ + Ph-CO-CH(Br)-CH₃ → Ph-CO-CH(Nu)-CH₃ + Br⁻

Caption: Generalized SN2 reaction of α-bromopropiophenone.

Elimination Reactions (E2 Pathway)

In the presence of a strong, non-nucleophilic, or sterically hindered base, α-bromopropiophenone can undergo an E2 elimination reaction. The base abstracts a proton from the β-carbon (the methyl group), leading to the formation of an α,β-unsaturated ketone (phenyl vinyl ketone).

This pathway competes with the SN2 reaction. The choice of base and reaction conditions is critical to control the outcome. Strong, bulky bases like potassium tert-butoxide favor elimination, whereas less hindered, more nucleophilic bases like primary amines favor substitution.[10][11]

General Reaction: Base⁻ + Ph-CO-CH(Br)-CH₃ → Ph-CO-CH=CH₂ + H-Base + Br⁻

Caption: E2 elimination pathway of α-bromopropiophenone.

Reduction of the Carbonyl Group

The ketone functionality of brominated propiophenones can be selectively reduced to a secondary alcohol. This is typically achieved using mild reducing agents like sodium borohydride (NaBH₄), which does not affect the carbon-bromine bond.[12] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely cause cleavage of the C-Br bond.

This reduction is often performed as a subsequent step in a multi-step synthesis, allowing for the creation of chiral centers and further molecular diversification.

Part 3: Applications in Drug Development & Synthesis

The versatile reactivity of brominated propiophenones makes them invaluable starting materials in medicinal chemistry.

-

Synthesis of CNS Agents: The reaction of α-bromopropiophenone with methylamine is a well-known route to synthesize cathinone, and its derivatives, like mephedrone, are central nervous system stimulants.[9]

-

Intermediates for Anti-inflammatory Drugs: α-Bromo ketones are key intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) of the aryl propionate class.[13]

-

Building Blocks for Heterocycles: The dual electrophilic sites allow for the construction of complex heterocyclic systems, which form the core of many antibacterial and antitumor agents.[3] The introduction of a bromine atom into a molecule can also enhance its therapeutic activity or modify its metabolic profile, a common strategy in drug design.[14]

The following workflow illustrates a typical synthetic sequence starting from a brominated propiophenone.

Caption: Synthetic pathways from brominated propiophenones.

Part 4: Safety and Handling

As highly reactive compounds, brominated propiophenones require careful handling.

-

Health Hazards: α-Bromopropiophenone is classified as harmful if swallowed and is a potent irritant to the eyes, skin, and respiratory system.[2][15] It is also a lachrymator, meaning it causes tearing.[5]

-

Handling: Always handle this substance in a certified chemical fume hood.[4] Avoid contact with skin and eyes by wearing appropriate PPE, including chemical splash goggles, gloves, and a lab coat.[4][15] Avoid inhalation of vapors.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] It is recommended to keep the material refrigerated (below 4°C/39°F) to ensure stability.[4] It is incompatible with strong oxidizing agents and strong bases.[5]

-

Spills: In case of a spill, absorb the material with an inert substance like vermiculite or sand and place it in a suitable container for disposal.[4] Ensure the area is well-ventilated.

References

-

Synthesis of 2-Bromopropiophenone - PrepChem.com. [Link]

-

Bromination of para substituted propiophenones - ResearchGate. [Link]

-

alpha-Bromopropiophenone - ChemBK. [Link]

-

Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes - ResearchGate. [Link]

-

Material Safety Data Sheet - 2-Bromopropiophenone - Cole-Parmer. [Link]

- Method for synthesizing p-bromo propiophenone - Google P

-

p-Bromopropiophenone | C9H9BrO | CID 66312 - PubChem - NIH. [Link]

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - NIH. [Link]

- Method for selective bromination of phenyl alkyl ketone derivatives or...

-

1-Propanone, 1-(3-bromophenyl)- | C9H9BrO | CID 88272 - PubChem. [Link]

-

Selective Bromination of Acetophenone Derivatives with Bromine in Methanol | Request PDF - ResearchGate. [Link]

-

elimination from 2-bromopropane to give propene - Chemguide. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. [Link]

-

Elimination reactions | Organic Chemistry 1: An open textbook - Lumen Learning. [Link]

-

Alkyl Halide Reactivity - MSU chemistry. [Link]

-

Bromination difficulties, Hive Chemistry Discourse. [Link]

-

Elimination Reactions | Dalal Institute. [Link]

-

Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

Sources

- 1. CAS 2114-00-3: α-Bromopropiophenone | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Bromination difficulties , Hive Chemistry Discourse [chemistry.mdma.ch]

- 9. The application of 4′-Methylpropiophenone in organic reactions_Chemicalbook [chemicalbook.com]

- 10. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 12. jsynthchem.com [jsynthchem.com]

- 13. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jms.ump.edu.pl [jms.ump.edu.pl]

- 15. biosynth.com [biosynth.com]

1-(4-Bromo-3-methylphenyl)propan-1-one: A Versatile Intermediate for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromo-3-methylphenyl)propan-1-one is a strategically important chemical intermediate whose value lies in its bifunctional nature. Possessing both a reactive aryl bromide and a modifiable ketone moiety, this compound serves as a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, core reactivity, and applications, with a focus on palladium-catalyzed cross-coupling reactions and carbonyl transformations that are central to modern pharmaceutical and materials science research. Detailed experimental protocols, mechanistic insights, and workflow visualizations are presented to offer field-proven insights for laboratory and process development applications.

Introduction and Physicochemical Profile

Aryl ketones are a cornerstone of organic synthesis, acting as pivotal precursors for a vast array of more complex molecules. Their utility is amplified when they incorporate additional functional groups that can be selectively addressed. This compound (CAS No. 210228-01-6) epitomizes this class of intermediates. The presence of the bromine atom provides a handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, while the ketone offers a site for reduction, condensation, and other classical transformations. This dual reactivity allows for divergent synthetic strategies, making it a highly valuable building block.

Physicochemical Data

A clear understanding of the compound's physical properties is essential for its effective use in synthesis, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| CAS Number | 210228-01-6 | [1] |

| Molecular Formula | C₁₀H₁₁BrO | [1][2] |

| Molecular Weight | 227.10 g/mol | [1][2] |

| Appearance | White to off-white solid | N/A |

| XLogP3-AA | 3.1 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Regioselective Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation of 1-bromo-2-methylbenzene.[3][4] The choice of this reaction is dictated by fundamental principles of electrophilic aromatic substitution (EAS).

Mechanistic Rationale and Regiocontrol

The reaction proceeds via the formation of a highly electrophilic acylium ion from propanoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6] The regiochemical outcome is governed by the directing effects of the substituents on the aromatic ring:

-

Methyl Group (-CH₃): An activating, ortho-, para- directing group.

-

Bromo Group (-Br): A deactivating, ortho-, para- directing group.

The methyl group's activating effect dominates, directing the incoming electrophile to its ortho or para positions. The position para to the methyl group is favored due to the significant steric hindrance at the ortho position, which is flanked by the bulky bromine atom. Furthermore, the ketone product is deactivated towards further substitution, which effectively prevents polyacylation, a common side reaction in Friedel-Crafts alkylations.[3][6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

-

Apparatus Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Reagent Charging: Charge the flask with anhydrous dichloromethane (DCM), followed by 1-bromo-2-methylbenzene (1.0 eq). Cool the mixture to 0-5 °C in an ice bath.

-

Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Acyl Chloride Addition: Add a solution of propanoyl chloride (1.05 eq) in DCM dropwise via the dropping funnel over 30-45 minutes.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring progress by TLC or GC-MS.

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Work-up: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel or recrystallization to yield the pure product.

Core Reactivity: A Hub for Molecular Diversification

The synthetic power of this compound stems from its two orthogonal reactive sites, allowing for sequential or tandem modifications.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The aryl bromide is an ideal substrate for palladium-catalyzed reactions, which are fundamental to modern drug discovery.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or boronate ester).[7][8] This reaction is widely used to synthesize biaryl and styrenyl compounds.[9]

Mechanistic Overview: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromine bond to form a Pd(II) complex.[9]

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[7]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Exemplary Protocol: Synthesis of 1-(3-Methyl-4-phenylphenyl)propan-1-one

-

To a flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[10]

-

Add a solvent system, typically a mixture of toluene and water or dioxane and water.

-

Purge the mixture with an inert gas (N₂ or Ar) for 15-20 minutes.

-

Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic phase, concentrate, and purify by chromatography to obtain the biaryl product.

For the synthesis of aryl amines, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination is the premier method.[11][12] It couples the aryl bromide with a primary or secondary amine.[13]

Mechanistic Overview: The cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[12][13]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Exemplary Protocol: Synthesis of 1-(4-(Dimethylamino)-3-methylphenyl)propan-1-one

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or BINAP), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq).[13]

-

Add anhydrous toluene or dioxane as the solvent, followed by dimethylamine (solution in THF or as a salt).

-

Seal the vessel and heat to 80-110 °C. Monitor the reaction's progress.

-

Upon completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

-

Purify the residue via column chromatography to isolate the desired aryl amine.

Transformations of the Propanone Moiety

The ketone group offers a complementary site for chemical modification.

-

To a Secondary Alcohol: Treatment with mild reducing agents like sodium borohydride (NaBH₄) in methanol or ethanol selectively reduces the ketone to a secondary alcohol, 1-(4-bromo-3-methylphenyl)propan-1-ol. This introduces a chiral center and a site for further functionalization (e.g., etherification, esterification).

-

To a Methylene Group: A complete reduction to an alkyl chain can be achieved using harsher conditions like the Clemmensen (zinc amalgam and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.[3] This two-step acylation-reduction sequence is a superior alternative to direct Friedel-Crafts alkylation for synthesizing primary alkylbenzenes, as it completely avoids the carbocation rearrangements often problematic in the latter.[4][6]

The α-protons of the ketone are acidic and can be deprotonated to form an enolate. This enolate can then participate in aldol-type condensation reactions with aldehydes to form α,β-unsaturated ketones, commonly known as chalcones.[14][15] These structures are of significant interest in medicinal chemistry.

Applications in Advanced Synthesis

The true value of this compound is realized when these individual reactions are combined in synthetic routes toward high-value targets. For example, a synthetic chemist could:

-

Perform a Suzuki coupling to install a desired aryl or heteroaryl group.

-

Subsequently reduce the ketone to an alcohol.

-

The resulting secondary alcohol could then be used as a handle for further elaboration.

This strategy allows for the rapid construction of diverse chemical libraries from a single, readily accessible intermediate, accelerating the drug discovery process. The functionalities installed—biaryl systems, aryl amines, and substituted alkyl chains—are privileged motifs found in numerous approved drugs and agrochemicals.[16][17][18]

Conclusion

This compound is more than a simple chemical; it is a versatile platform for molecular innovation. Its predictable regioselective synthesis via Friedel-Crafts acylation and the presence of two distinct, synthetically valuable functional groups make it an indispensable tool for chemists. The ability to leverage powerful palladium-catalyzed cross-coupling reactions at the aryl bromide site, in conjunction with classical carbonyl chemistry, provides a robust and flexible entry point to a wide range of complex molecules. For researchers in drug development and materials science, mastering the reactivity of this intermediate opens the door to novel and potent chemical entities.

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (2023). Suzuki reaction. In Wikipedia. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Dongapure, A. C., & Choudhari, P. P. (2022). Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. Der Pharma Chemica, 14(5), 24-27. Retrieved from [Link]

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

-

Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1436–1443. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

-

Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Save My Exams. Retrieved from [Link]

-

Scribd. (n.d.). Mechanism of the Suzuki Reaction Explained. Scribd. Retrieved from [Link]

-

BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025). Retrieved from [Link]

-

Dziki, W., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7365. Retrieved from [Link]

-

Wang, L., Zhang, Y., Lu, C.-R., & Zhang, D.-C. (2004). 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section C, 60(8), o696-o698. Retrieved from [Link]

-

Li, H., Sarojini, B. K., Raj, C. G. D., Madhu, L. N., & Yathirajan, H. S. (2008). (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E, 64(11), o2211. Retrieved from [Link]

-

Li, H., Sarojini, B. K., Raj, C. G. D., Madhu, L. N., & Yathirajan, H. S. (2008). (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2211. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-3-iodo-1-(4-methylphenyl)propane. Wiley. Retrieved from [Link]

-

Pourayoubi, M., Shobeiri, Z., Bruno, G., & Rudbari, H. A. (2012). 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143. Retrieved from [Link]

-

Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4415. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-3-methylphenol: A Versatile Intermediate for Chemical Research and Industry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanone, 1-(3-bromo-4-methylphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Bartleby.com. (n.d.). 1-Bromo-3-Phenylpropane Reaction. Bartleby. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanone, 1-(4-bromophenyl)-3-(dimethylamino)-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

Ferreira, R. S., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 16(3), 369. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. 1-Propanone, 1-(3-bromo-4-methylphenyl)- | C10H11BrO | CID 20779642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jk-sci.com [jk-sci.com]

- 14. researchgate.net [researchgate.net]

- 15. (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 17. mdpi.com [mdpi.com]

- 18. nbinno.com [nbinno.com]

A Technical Review of 1-(4-Bromo-3-methylphenyl)propan-1-one and its Analogs: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 1-(4-Bromo-3-methylphenyl)propan-1-one, a halogenated propiophenone derivative, and its analogs. Propiophenones and their derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This document delves into the synthetic methodologies for this class of compounds, with a focus on the prevalent Friedel-Crafts acylation. It further explores the physicochemical properties and preliminary structure-activity relationships (SAR) based on available data for analogous structures. The guide culminates in a discussion of the potential therapeutic applications, particularly in oncology, supported by cytotoxicity data from related compounds, and outlines future research directions for the development of novel drug candidates based on this chemical core.

Introduction: The Propiophenone Scaffold in Drug Discovery

The propiophenone skeleton, characterized by a phenyl ring attached to a propan-1-one moiety, is a versatile building block in the synthesis of a diverse array of biologically active molecules. The substitution pattern on the phenyl ring and modifications to the propane chain allow for the fine-tuning of pharmacological properties, leading to the development of compounds with applications ranging from anticancer to antimicrobial agents. Halogenation of the phenyl ring, in particular, is a common strategy in medicinal chemistry to enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved biological activity. This compound represents a key example of this class, combining the propiophenone core with a bromine and a methyl substituent, features that are expected to modulate its chemical reactivity and biological interactions.

Synthesis and Chemical Properties

The primary and most established method for the synthesis of this compound and its analogs is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

General Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of this compound proceeds via the Friedel-Crafts acylation of 1-bromo-2-methylbenzene with propanoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Caption: General scheme of Friedel-Crafts acylation for the synthesis of the target compound.

Causality behind Experimental Choices:

-

Choice of Starting Material: 1-bromo-2-methylbenzene is selected as the starting material due to the directing effects of the bromo and methyl groups. The methyl group is an ortho-, para-director, while the bromo group is also an ortho-, para-director, albeit a deactivating one. The steric hindrance from the methyl group at the 2-position and the electronic deactivation by the bromine at the 1-position favor acylation at the less hindered and electronically more favorable para-position to the methyl group, which is the 4-position of the final product.

-

Choice of Acylating Agent: Propanoyl chloride is the acylating agent of choice to introduce the propan-1-one side chain.

-

Choice of Catalyst: Aluminum chloride is a strong Lewis acid that effectively activates the propanoyl chloride to form the acylium ion, the key electrophile in this reaction.

A Note on Regioselectivity

In the Friedel-Crafts acylation of substituted benzenes, the position of the incoming acyl group is directed by the existing substituents on the aromatic ring. For 1-bromo-2-methylbenzene, the methyl group is an activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The major product is typically the one where the acyl group is introduced at the position that is para to the activating group and meta to the deactivating group, which in this case leads to the desired this compound.

Physicochemical Properties

The physicochemical properties of this compound and its analogs are crucial for their pharmacokinetic and pharmacodynamic profiles. Key properties are summarized in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| This compound | C₁₀H₁₁BrO | 227.10 | 3.1 |

| 1-(4-Bromophenyl)propan-1-one | C₉H₉BrO | 213.07 | 2.8 |

| 1-(3-Bromophenyl)propan-1-one | C₉H₉BrO | 213.07 | 2.8 |

| 1-(4-Bromo-3-methylphenyl)ethan-1-one | C₉H₉BrO | 213.07 | 2.6 |

Data sourced from PubChem and other chemical databases.

Biological Activities and Therapeutic Potential

While direct biological data for this compound is limited in publicly accessible literature, the therapeutic potential of this class of compounds can be inferred from studies on its close structural analogs. The presence of a halogenated phenyl ring and a ketone functional group are features commonly associated with various biological activities, including anticancer and antimicrobial effects.

Cytotoxic and Anticancer Activity of Analogs

Numerous studies have demonstrated the cytotoxic potential of brominated aromatic compounds and propiophenone derivatives against various cancer cell lines. A study on a series of 1-aryl-3-butylamino-1-propanone hydrochlorides revealed that the 4-bromophenyl derivative exhibited the highest cytotoxic potency against Jurkat (human T-lymphocyte) and L6 (rat skeletal myoblast) cells[1]. This suggests that the bromo-substituted phenyl ring is a key contributor to the observed cytotoxicity.

Furthermore, research on brominated acetophenone derivatives has shown significant anticancer activity against breast, alveolar, colorectal, and prostate adenocarcinoma cell lines[2]. The mechanism of action for many of these compounds is believed to involve the induction of apoptosis and the generation of reactive oxygen species (ROS) within cancer cells[3].

The general structure-activity relationship (SAR) for these compounds suggests that:

-

The presence and position of the bromine atom on the phenyl ring significantly influence cytotoxic activity.

-

The nature of the substituent at the 3-position of the propanone chain can modulate biological activity.

-

Increased lipophilicity, often conferred by halogenation, can lead to enhanced cellular uptake and, consequently, higher potency.

Potential Mechanism of Action

The likely mechanism of action for the cytotoxic effects of this compound and its analogs involves multiple pathways. The electrophilic nature of the carbonyl group and the potential for the molecule to undergo metabolic activation can lead to interactions with cellular nucleophiles, such as proteins and DNA.

Caption: A simplified diagram illustrating the potential mechanisms of anticancer activity.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative analog, 1-(4-bromophenyl)propan-1-one, based on established Friedel-Crafts acylation procedures. This protocol can be adapted for the synthesis of this compound.

Synthesis of 1-(4-bromophenyl)propan-1-one

Materials:

-

Bromobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add bromobenzene (1.0 eq) to the flask.

-

Acylation: Add propanoyl chloride (1.1 eq) dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(4-bromophenyl)propan-1-one.

-

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: A step-by-step workflow for the synthesis of a 1-(4-bromophenyl)propan-1-one analog.

Future Outlook and Research Directions

The literature on this compound and its close analogs suggests a promising area for further investigation in the field of medicinal chemistry. Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: A detailed, optimized, and fully characterized synthesis of this compound is required to provide a solid foundation for further studies.

-

Comprehensive Biological Screening: The target compound and a library of its analogs should be screened against a wide panel of cancer cell lines to determine their cytotoxic profiles and selectivity.

-

Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular mechanisms by which these compounds exert their cytotoxic effects. This should include investigations into their effects on cell cycle progression, apoptosis induction, and key signaling pathways.

-

Structure-Activity Relationship (SAR) Elucidation: A systematic SAR study, involving the synthesis and biological evaluation of a diverse set of analogs with variations in the substitution pattern of the phenyl ring and modifications of the propanone side chain, will be crucial for identifying the key structural features required for optimal activity and for the design of more potent and selective drug candidates.

Conclusion

This compound and its analogs represent a class of compounds with significant potential for the development of novel therapeutic agents, particularly in the area of oncology. While direct biological data on the title compound is currently scarce, the established synthetic routes and the promising cytotoxic activities of related structures provide a strong rationale for further investigation. The insights and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in academia and industry who are interested in exploring the therapeutic potential of this important chemical scaffold.

References

[4] Shobeiri, F., et al. (2011). 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

[5] Wikipedia. (n.d.). Mephedrone. Wikipedia. [Link]

[6] Kubiak, K., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones... Crystals, 9(11), 555. [Link]

[7] Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 834-843. [Link]

[8] Semantic Scholar. (n.d.). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Semantic Scholar. [Link]

[9] ResearchGate. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. ResearchGate. [Link]

[10] MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones... MDPI. [Link]

[2] Farmacia Journal. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. [Link]

[11] ResearchGate. (2025). Discovery, SAR, and molecular basis of (R)-1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one as a novel potent analgesic. ResearchGate. [Link]

[12] ResearchGate. (n.d.). (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. ResearchGate. [Link]

[13] Semantic Scholar. (2024). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives a. Semantic Scholar. [Link]

[3] NIH. (2018). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. NIH. [Link]

[14] Course Hero. (n.d.). Synthesis of 1-bromo-3-methylbutane Experiment Date to be Performed: 3/1/2016 Name: Chris McDaniel Teaching Assistan. Course Hero. [Link]

[15] MDPI. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

[16] PubMed Central. (2012). In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action. PubMed Central. [Link]

[17] PubChem. (n.d.). 1-(3-Bromo-4-hydroxyphenyl)propan-1-one. PubChem. [Link]

[18] SpectraBase. (n.d.). 1-Bromo-3-iodo-1-(4-methylphenyl)propane. SpectraBase. [Link]

[19] SpectraBase. (n.d.). 1-Bromo-3-iodo-1-(4-methylphenyl)propane. SpectraBase. [Link]

Sources

- 1. Cytotoxicity of 1-aryl-3-buthylamino-1-propanone hydrochlorides against Jurkat and L6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mephedrone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]

- 16. In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1-(3-Bromo-4-hydroxyphenyl)propan-1-one | C9H9BrO2 | CID 44122262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. dev.spectrabase.com [dev.spectrabase.com]

Methodological & Application

Application Note & Protocol: Friedel-Crafts Acylation Synthesis of 1-(4-Bromo-3-methylphenyl)propan-1-one

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1-(4-Bromo-3-methylphenyl)propan-1-one, a valuable ketone intermediate in pharmaceutical and materials science research. The synthesis is achieved via a classic Friedel-Crafts acylation of 4-bromotoluene with propionyl chloride, utilizing anhydrous aluminum chloride as the Lewis acid catalyst. This guide delves into the underlying reaction mechanism, regioselectivity, detailed step-by-step experimental procedures, purification techniques, and methods for analytical characterization. Furthermore, it emphasizes critical safety protocols and offers troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

Aromatic ketones, such as the target compound this compound, are pivotal structural motifs in organic synthesis. They serve as versatile precursors for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions, remains one of the most direct and efficient methods for their preparation.[1]

The reaction proceeds by generating a highly reactive acylium ion from an acyl halide and a strong Lewis acid catalyst.[2][3] This electrophile then attacks the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond. A key advantage of the acylation reaction over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents undesirable polysubstitution reactions.[4] Additionally, the resonance-stabilized acylium ion is not susceptible to the carbocation rearrangements that often plague Friedel-Crafts alkylations.[4][5][6]

This protocol has been optimized for the regioselective acylation of 4-bromotoluene to yield the desired this compound isomer.

Reaction Scheme and Regioselectivity

2.1 Overall Reaction

Figure 1: General reaction scheme for the synthesis of this compound.

2.2 Mechanistic Insight and Control of Regioselectivity

The mechanism involves the initial formation of a complex between propionyl chloride and the Lewis acid, aluminum chloride (AlCl₃). This complex facilitates the departure of the chloride ion, generating a resonance-stabilized acylium ion (CH₃CH₂CO⁺).[2][7] This acylium ion is the key electrophile that attacks the aromatic ring.

The regiochemical outcome of the substitution on the 4-bromotoluene ring is governed by the directing effects of the existing substituents: the methyl (-CH₃) group and the bromo (-Br) group.

-

Methyl Group (-CH₃): An activating group that donates electron density via induction and hyperconjugation, directing incoming electrophiles to the ortho and para positions.[8][9]

-

Bromo Group (-Br): A deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because of resonance effects where its lone pairs can stabilize the intermediate carbocation (arenium ion).[10][11]

In 4-bromotoluene, both the methyl group (at C1) and the bromo group (at C4) direct substitution to the C2 and C6 positions (which are equivalent). The acylation occurs preferentially at one of these positions, leading to the formation of this compound.

Materials and Equipment

3.1 Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Properties |

| 4-Bromotoluene | C₇H₇Br | 171.04 | 50.0 | 8.55 g (6.2 mL) | d = 1.39 g/mL |

| Propionyl Chloride | C₃H₅ClO | 92.52 | 55.0 (1.1 eq) | 5.09 g (4.8 mL) | d = 1.06 g/mL |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 60.0 (1.2 eq) | 8.00 g | Moisture sensitive |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | ~150 mL | Solvent |

| Hydrochloric Acid (conc. HCl) | HCl | 36.46 | - | ~50 mL | For work-up |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~100 mL | For wash |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~10 g | Drying agent |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | - | As needed | For chromatography |

| Hexanes / Ethyl Acetate | - | - | - | As needed | Eluent |

3.2 Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser with a calcium chloride or gas bubbler drying tube

-

Pressure-equalizing dropping funnel (100 mL)

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

TLC plates and developing chamber

Detailed Experimental Protocol

This workflow outlines the key stages of the synthesis, from initial setup to final product characterization.

Diagram 1: Experimental workflow for the synthesis and purification of this compound.

4.1 Reaction Setup

-

Ensure Anhydrous Conditions: All glassware must be thoroughly dried in an oven (e.g., overnight at 120 °C) and assembled while hot under a stream of dry nitrogen or argon.

-

Initial Charging: In a 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser (fitted with a drying tube), and a dropping funnel, add anhydrous dichloromethane (DCM, 80 mL) and 4-bromotoluene (8.55 g, 50.0 mmol).

-

Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. Cautiously add anhydrous aluminum chloride (8.00 g, 60.0 mmol) portion-wise over 15 minutes. Causality Note: Slow, portion-wise addition is crucial to control the initial exotherm and prevent degradation. The mixture will become a thick, stirrable slurry, often with a color change.[12]

4.2 Acylation Reaction

-

Acyl Chloride Addition: Prepare a solution of propionyl chloride (5.09 g, 55.0 mmol) in anhydrous DCM (20 mL) and add it to the dropping funnel.

-

Add the propionyl chloride solution dropwise to the cooled, stirring slurry over 30-45 minutes, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. Spot the starting material (4-bromotoluene) and the reaction mixture. The reaction is complete when the starting material spot has been consumed.

4.3 Work-up and Isolation

-

Quenching: Prepare a beaker with crushed ice (~100 g) and concentrated HCl (~50 mL). Slowly and carefully pour the reaction mixture onto the ice-HCl slurry with vigorous stirring. Safety Note: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. The complex between the product ketone and AlCl₃ is hydrolyzed during this step.[4][13]

-

Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution), and finally with brine (50 mL).[12] The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

4.4 Purification

-